molecular formula C10H10O5 B13880166 2-Hydroxy-6-(2-methoxy-2-oxoethyl)benzoic acid

2-Hydroxy-6-(2-methoxy-2-oxoethyl)benzoic acid

Cat. No.: B13880166
M. Wt: 210.18 g/mol
InChI Key: QZNFMULCYHDAOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(2-methoxy-2-oxoethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzoic acid with 2-methoxy-2-oxoethyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(2-methoxy-2-oxoethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Hydroxy-6-(2-methoxy-2-oxoethyl)benzoic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-hydroxy-6-(2-methoxy-2-oxoethyl)benzoic acid

InChI

InChI=1S/C10H10O5/c1-15-8(12)5-6-3-2-4-7(11)9(6)10(13)14/h2-4,11H,5H2,1H3,(H,13,14)

InChI Key

QZNFMULCYHDAOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)O)C(=O)O

Origin of Product

United States

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